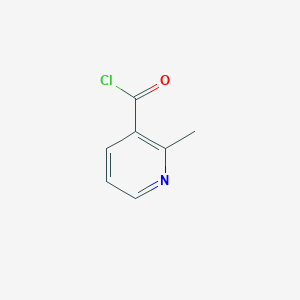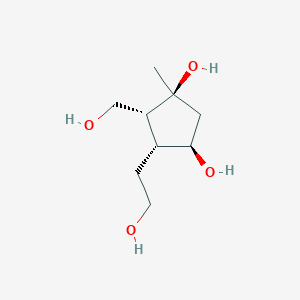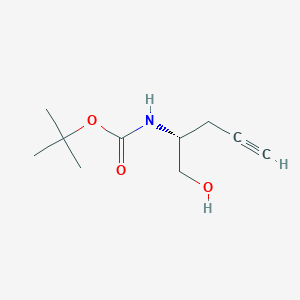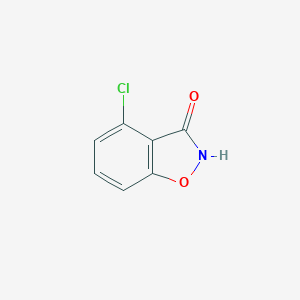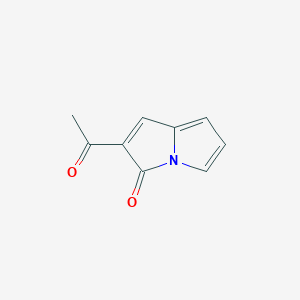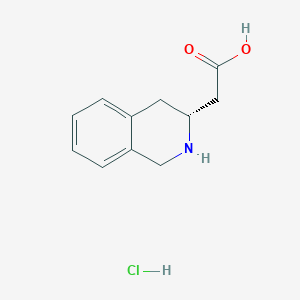
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves various methods including benign methodologies under ultrasound irradiation for improved yields and environmental benefits (Tiwari, Parvez, & Meshram, 2011), lipase-catalyzed kinetic resolution to prepare enantiomers (Paál, Forró, Fülöp, Liljeblad, & Kanerva, 2008), and various acid-catalyzed cyclization techniques to form hexahydroindoles and related structures (Juma, Adeel, Villinger, Reinke, Spannenberg, Fischer, & Langer, 2009).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, has been extensively studied. Crystallographic analyses have been used to establish the absolute configuration of enantiomers and to examine the stereochemistry of these compounds (Mondeshka, Angelova, Stensland, Werner, & Ivanov, 1992).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including acid-catalyzed [4+2] cycloadditions to produce tetrahydroquinoline derivatives (Nomura, Kimura, Takeuchi, & Tomoda, 1978) and reactions with dichlorocarbene to form azirino[2,1-a]isoquinolines (Khlebnikov, Kostikov, Shklyaev, Aleksandrov, & Dormidontov, 1990).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, including solubility, melting points, and crystal structure, are crucial for their application and handling. Studies have detailed these properties for various derivatives, providing insight into their behavior under different conditions (Marae, Bakhite, Moustafa, Abbady, Mohamed, & Mague, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of tetrahydroisoquinoline derivatives, are extensively researched. Notable reactions include decarboxylation processes and the formation of substituted isoquinoline derivatives under various conditions (Tachibana, Matsuo, & Yamada, 1968).
科学的研究の応用
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinolines, including derivatives of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, have shown considerable promise in therapeutic applications. Their anticancer properties have been highlighted, especially with the FDA approval of trabectedin (a THIQ derivative) for treating soft tissue sarcomas. This signifies a milestone in anticancer drug discovery, underscoring the potential of THIQ derivatives in oncology. Furthermore, these compounds have been investigated for their neuroprotective attributes, suggesting their applicability in preventing neurodegenerative conditions such as Parkinsonism. The broad spectrum of therapeutic activities of THIQ derivatives, synthesized for various applications, underscores their importance in drug discovery for cancer, CNS disorders, and potentially infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Role in Acidizing Operations and Environmental Applications
Another interesting application of compounds related to (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is in the environmental sector, particularly in acidizing operations for carbonate and sandstone formations. The use of organic acids in these operations has been explored to mitigate the drawbacks associated with the use of hydrochloric acid (HCl), such as high corrosion rates and lack of penetration. The research suggests that weaker and less-corrosive chemicals, including organic acids, offer a viable alternative, presenting an intensive review of advancements, technology, and issues associated with organic acids in this context. This reflects a broader application of THIQ-related compounds beyond pharmaceuticals, extending into environmental engineering and industrial processes (Alhamad et al., 2020).
Insights into Pharmacological Importance
The pharmacological importance of isoquinoline derivatives, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, has been progressively highlighted in modern therapeutics. These compounds have demonstrated a wide range of biological activities, including antifungal, antitumour, anti-glaucoma, and anti-Alzheimer’s disease effects. The review of Danao et al. (2021) underscores the critical role these compounds play in addressing several life-threatening diseases by exploiting their unique chemical structures for the development of potent, target-based drug molecules. This review provides a comprehensive overview of the less known biological potentials of isoquinoline (ISOQ) compounds and their synthetic derivatives, emphasizing their significant contribution to pharmacotherapeutic applications (Danao et al., 2021).
特性
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647453 |
Source


|
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |
CAS RN |
187218-03-7 |
Source


|
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



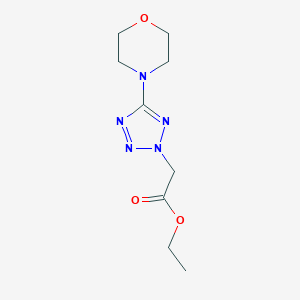
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
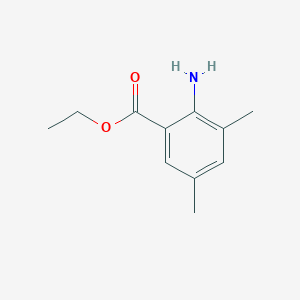
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
